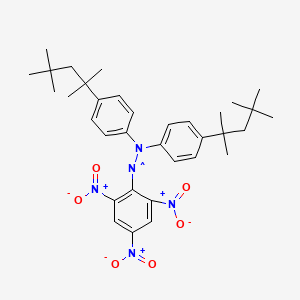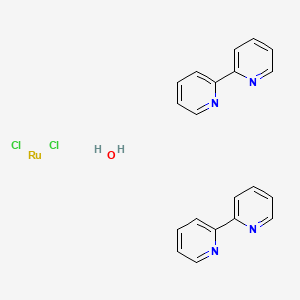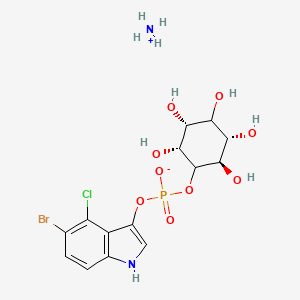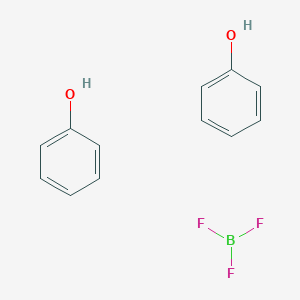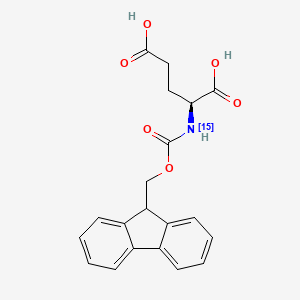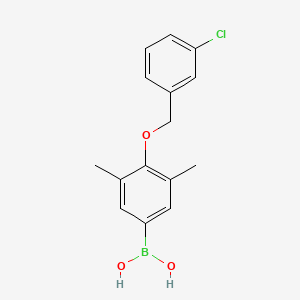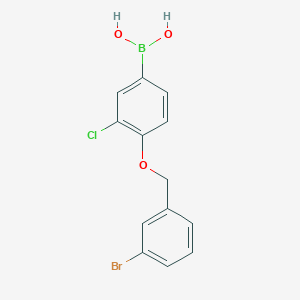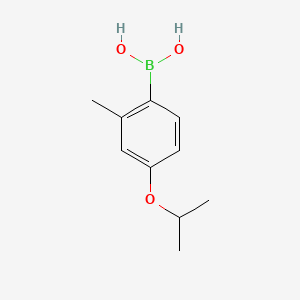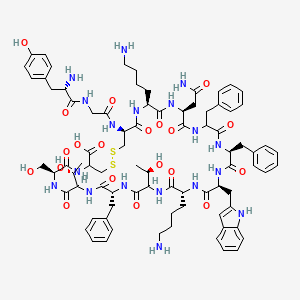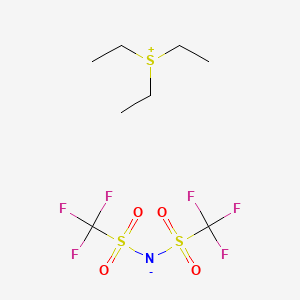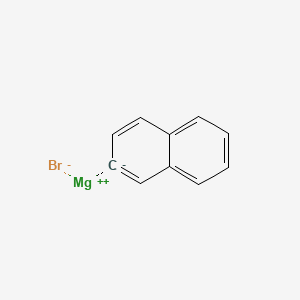
2-Naphthylmagnesiumbromid
Übersicht
Beschreibung
2-Naphthylmagnesium bromide is a useful research compound. Its molecular formula is C10H7BrMg and its molecular weight is 231.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Naphthylmagnesiumbromid: ist ein Grignard-Reagenz, das in der organischen Synthese weit verbreitet ist. Es fungiert als Nukleophil, das Kohlenstoff-Kohlenstoff-Bindungen bilden kann, was den Aufbau komplexer organischer Moleküle ermöglicht. Beispielsweise wird es bei der Synthese von (4R,5R)-2,2-Dimethyl-α,α,α’,α’-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol verwendet, einer Verbindung mit potenziellen Anwendungen in der asymmetrischen Synthese .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird This compound verwendet, um die Naphthylgruppe in Moleküle einzuführen, was für die pharmakologischen Eigenschaften von Medikamenten entscheidend sein kann. Es ist an der Synthese verschiedener therapeutischer Wirkstoffe beteiligt, insbesondere bei der Entwicklung neuer Verbindungen mit entzündungshemmenden und schmerzstillenden Eigenschaften .
Materialwissenschaften
Dieses Reagenz spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Die Naphthylgruppe kann Molekülen Steifigkeit und Planarität verleihen, was bei der Konstruktion organischer Halbleiter und anderer fortschrittlicher Materialien von Vorteil ist .
Analytische Chemie
This compound: kann in der analytischen Chemie als Standard- oder Referenzmaterial verwendet werden, um Instrumente zu kalibrieren oder analytische Methoden zu validieren. Seine klar definierte Struktur und Reaktivität machen es für solche Anwendungen geeignet .
Biochemie
Obwohl Grignard-Reagenzien wie This compound nicht traditionell mit der Biochemie in Verbindung gebracht werden, können sie in der biochemischen Forschung verwendet werden, um Biomoleküle zu modifizieren oder Sonden zu erstellen, um biologische Prozesse zu verstehen. Seine Reaktivität mit Carbonylverbindungen kann genutzt werden, um Proteine und andere Biomoleküle zu markieren oder zu modifizieren .
Umweltanwendungen
In Umweltanwendungen könnte This compound bei der Untersuchung des Abbaus organischer Schadstoffe oder der Synthese umweltfreundlicher Materialien eingesetzt werden. Seine Verwendung bei der Herstellung von Verbindungen, die mit Schadstoffen interagieren können, um diese zu neutralisieren oder ihren Abbau zu erleichtern, ist ein mögliches Forschungsgebiet .
Wirkmechanismus
Target of Action
2-Naphthylmagnesium bromide is an organomagnesium compound, which is a type of Grignard reagent . The primary targets of 2-Naphthylmagnesium bromide are electrophiles, particularly carbonyl compounds .
Mode of Action
2-Naphthylmagnesium bromide interacts with its targets through nucleophilic reactions . It reacts with electrophiles, such as carbonyl compounds, to form various compounds .
Biochemical Pathways
As a grignard reagent, it is known to participate in a variety of organic synthesis reactions, leading to the formation of diverse organic molecules .
Pharmacokinetics
It is known that the compound is sensitive to air and moisture . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The result of 2-Naphthylmagnesium bromide’s action is the formation of various compounds, including peptides and diverse organic molecules . The exact molecular and cellular effects depend on the specific electrophiles it interacts with.
Action Environment
The action of 2-Naphthylmagnesium bromide is influenced by environmental factors. It is sensitive to air and moisture , which can affect its stability and efficacy. Therefore, it is typically handled and stored under inert atmosphere conditions .
Eigenschaften
IUPAC Name |
magnesium;2H-naphthalen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLCBHNULZXLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458375 | |
| Record name | 2-Naphthylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-01-8 | |
| Record name | 2-Naphthylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Naphthylmagnesium bromide in organic synthesis?
A1: 2-Naphthylmagnesium bromide is frequently utilized as a Grignard reagent. Grignard reagents are valuable for forming new carbon-carbon bonds. For instance, 2-Naphthylmagnesium bromide reacts with 2-bromopropionyl chloride to produce 2-bromo-1-(6-methoxy-2-naphthyl)propan-1-one, a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug, naproxen [].
Q2: Can you provide an example of a reaction where 2-Naphthylmagnesium bromide exhibits regioselectivity?
A2: In the synthesis of Vitamin K and Coenzyme Q, 2-Naphthylmagnesium bromide demonstrates its regioselectivity. When reacted with polyprenyl diethyl phosphates, it preferentially adds to one specific carbon of the allylic phosphate group, leading to the formation of polyprenylated hydroquinone dimethyl ethers with high regioselectivity []. This control over the reaction outcome is essential for synthesizing these biologically important molecules.
Q3: How does 2-Naphthylmagnesium bromide contribute to the synthesis of binaphthyl compounds?
A3: 2-Naphthylmagnesium bromide serves as a key starting material for synthesizing various binaphthyl compounds. It can undergo a Grignard coupling reaction with 1-bromonaphthalene in the presence of promoters like nickel acetylacetonate (Ni(acac)2) to yield 2,2″-binaphthyl []. Additionally, it can react with 2-bromonaphthalene using a Kharash-type Grignard coupling, again facilitated by Ni(acac)2, to produce the non-symmetric 1,2″-binaphthyl []. These binaphthyl compounds find applications in areas like materials science and asymmetric catalysis.
Q4: Are there reactions where 2-Naphthylmagnesium bromide participates in homolytic processes?
A4: Yes, research indicates that 2-Naphthylmagnesium bromide can participate in reactions that proceed through homolytic pathways. For example, its reaction with the stable free nitrogen-centered radical 3,4-dihydro-2,4,6-triphenyl-2H-1,2,4,5-tetrazin-1-yl doesn't yield the expected coupling product. Instead, biphenyl is isolated as the main product, suggesting the involvement of phenyl radicals generated during the reaction []. This highlights the diverse reactivity of 2-Naphthylmagnesium bromide in different chemical environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



